molecular formula C9H7BrN2O2 B13926328 3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one

3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B13926328
Molekulargewicht: 255.07 g/mol
InChI-Schlüssel: MDUQUIMNBQKUSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and methoxy groups in the structure enhances its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

The synthesis of 3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyridine with ethyl acetoacetate followed by bromination and methoxylation can yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Common Reagents and Conditions: Reagents such as sodium hydride, palladium catalysts, and iodine are commonly used in these reactions. Conditions may vary from mild to harsh, depending on the desired transformation.

    Major Products: The major products formed from these reactions include substituted pyrido[1,2-a]pyrimidinones and their derivatives.

Wissenschaftliche Forschungsanwendungen

3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and infections.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an antagonist to specific receptors or inhibit the activity of enzymes involved in disease pathways.

Vergleich Mit ähnlichen Verbindungen

3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds such as:

    4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the bromine and methoxy groups, resulting in different reactivity and biological activity.

    2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one:

    3-bromo-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the methoxy group, leading to variations in its reactivity and biological effects.

The presence of both bromine and methoxy groups in this compound makes it unique and enhances its potential for various applications.

Eigenschaften

Molekularformel

C9H7BrN2O2

Molekulargewicht

255.07 g/mol

IUPAC-Name

3-bromo-2-methoxypyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H7BrN2O2/c1-14-8-7(10)9(13)12-5-3-2-4-6(12)11-8/h2-5H,1H3

InChI-Schlüssel

MDUQUIMNBQKUSM-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=O)N2C=CC=CC2=N1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.